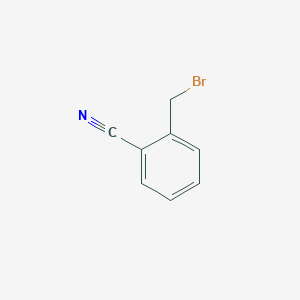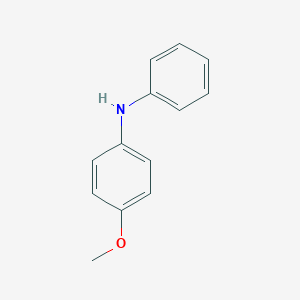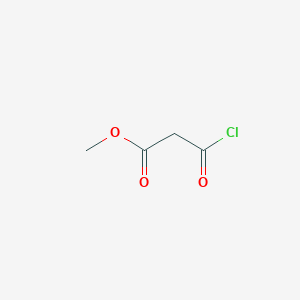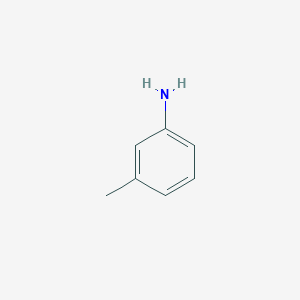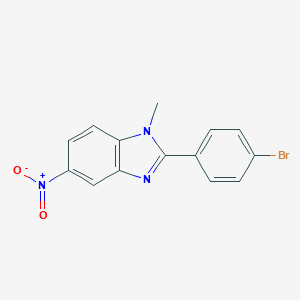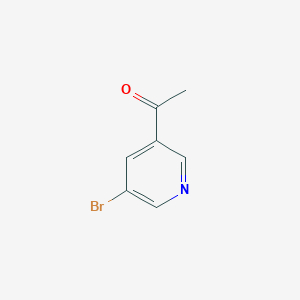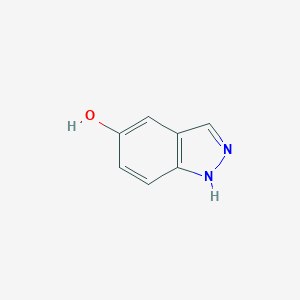
1H-Indazol-5-ol
Overview
Description
1H-Indazol-5-ol, also known as 5-Hydroxy-1H-indazole, is a possible Rho kinase inhibitor . It is used to discover (sulfamoylphenyl)indazolyl acetamides and carboxamides as inhibitors of mitotic kinase TTK .
Synthesis Analysis
The synthesis of 1H-indazoles under redox-neutral conditions via coupling of imidate esters with nitrosobenzenes under cooperative Rh and Cu catalysis has been described . Ethyl benzimidate and nitrosobenzene were chosen as model substrates and converted into the desired 1H-indazole .Molecular Structure Analysis
The molecular formula of 1H-Indazol-5-ol is C7H6N2O . Its molecular weight is 134.14 .Chemical Reactions Analysis
An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles has been developed . The electrochemical anodic oxidation approach was adopted to synthesize a variety of 1H-indazole derivatives in moderate to good yields .Scientific Research Applications
Medicinal Chemistry and Drug Development
1H-Indazol-5-ol exhibits promising pharmacological activities, making it an attractive scaffold for drug design. Researchers have explored its potential as:
- Anticancer Agents : Some derivatives of 1H-Indazol-5-ol demonstrate antitumor activity against cancer cell lines .
- Kinase Inhibitors : It serves as a reactant for synthesizing thieno[3,2-d]pyrimidines, which act as Tpl2 kinase inhibitors .
- mTOR Inhibitors : Synthesis of pyridinyl benzonaphthyridinones from 1H-Indazol-5-ol has been investigated for cancer treatment .
Neurological Research
1H-Indazol-5-ol derivatives have potential implications in neuroscience:
- α7 Neuronal Nicotinic Receptor Modulators : Preparation of diazabicycloheptanes from 1H-Indazol-5-ol has been explored as α7 neuronal nicotinic receptor affectors .
Chemical Biology
1H-Indazol-5-ol contributes to the study of biological processes:
- Farnesyl Pyrophosphate Synthase Inhibitors : Novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase have been synthesized using this compound .
Organic Synthesis
Researchers have developed synthetic strategies for 1H-Indazol-5-ol:
- Transition Metal-Catalyzed Reactions : A Cu(OAc)2-catalyzed method forms 1H-indazoles via N–N bond formation, employing oxygen as the terminal oxidant .
- Metal-Free Approaches : While classic noncatalytic pathways exist, metal-catalyzed synthesis generally yields better results .
Other Applications
1H-Indazol-5-ol has potential beyond the fields mentioned above:
Mechanism of Action
Target of Action
1H-Indazol-5-ol is a heterocyclic compound that has been found to interact with several targets. One of the primary targets of 1H-Indazol-5-ol is the Aryl Hydrocarbon Receptor (AHR) . AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor is thought to be a potential intervention target for psoriasis .
Mode of Action
It has been found to regulate the expression ofCYP1A1 by activating the AHR pathway . CYP1A1 is an important enzyme in the body that is involved in the metabolism of xenobiotics and drugs.
Biochemical Pathways
1H-Indazol-5-ol, through its interaction with AHR, can influence several biochemical pathways. The activation of AHR leads to the transcriptional regulation of multiple genes, including those involved in xenobiotic metabolism . This can have downstream effects on various biological processes, including drug metabolism and the response to environmental pollutants.
Result of Action
The activation of AHR by 1H-Indazol-5-ol can lead to a variety of cellular and molecular effects. For instance, the regulation of CYP1A1 expression can influence the metabolism of various substances within the body . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDXWEPRYNHNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165967 | |
| Record name | 1H-Indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazol-5-ol | |
CAS RN |
15579-15-4 | |
| Record name | 1H-Indazol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15579-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazol-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015579154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15579-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1H-Indazol-5-ol of interest in the context of monoamine oxidase inhibition?
A: The research paper investigates a series of indazole derivatives, including 1H-Indazol-5-ol, for their potential to inhibit monoamine oxidase (MAO) []. While the abstract doesn't provide specific data on 1H-Indazol-5-ol's activity, it highlights the exploration of indazole derivatives as novel MAO inhibitors. MAO enzymes play a crucial role in the breakdown of neurotransmitters like dopamine and serotonin. Inhibiting MAO can increase the levels of these neurotransmitters in the brain, making compounds like 1H-Indazol-5-ol potentially relevant for conditions like depression and Parkinson's disease. Further research is needed to understand the specific inhibitory activity, selectivity, and potential therapeutic applications of 1H-Indazol-5-ol.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)
